molecular formula C9H11IN2O B8334167 4-Amino-3-iodo-N-methyl-benzeneacetamide

4-Amino-3-iodo-N-methyl-benzeneacetamide

Cat. No. B8334167
M. Wt: 290.10 g/mol
InChI Key: RNJYQKQFDGWQMP-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-N-methyl-benzeneacetamide is a useful research compound. Its molecular formula is C9H11IN2O and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-iodo-N-methyl-benzeneacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-iodo-N-methyl-benzeneacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-3-iodo-N-methyl-benzeneacetamide

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

2-(4-amino-3-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H11IN2O/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

RNJYQKQFDGWQMP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-N-methyl-benzeneacetamide (6) (6.56 g, 0.04 mol) was dissolved in CH3CN (200 mL) and ICl (7.14 g dissolved in 60 mL of CH3CN, 0.044 mol) was added dropwise with vigorous stirring. After stirring at RT for 3 h, saturated aqueous Na2CO3 (50 mL) was added and the reaction was concentrated in vacuo. The residue was dissolved in EtOAc and extracted with saturated aqueous Na2CO3. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The product (7) (7.38 g, 63.6%) was isolated from the concentrate by trituration with CH2Cl2 /EtOAc and washing with Et2O. This material was found to be pure by NMR analysis.
Name
4-Amino-N-methyl-benzeneacetamide
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
63.6%

Synthesis routes and methods II

Procedure details

4-Amino-N-methyl-benzeneacetamide (6) (6.56 g, 0.04 mol) was dissolved in CH3CN (200 mL) and ICl (7.14 g dissolved in 60 mL of CH3CN, 0.044 mol) was added dropwise with vigorous stirring. After stirring at RT for 3 h, saturated aqueous Na2CO3 (50 mL) was added and the reaction was concentrated in vacuo. The residue was dissolved in EtOAc and extracted with saturated aqueous Na2CO3. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The product (7) (7.38 g, 63.6%) was isolated from the concentrate by trituration with CH2Cl2 /EtOAc and washing with Et2O. This material was found to be pure by NMR analysis.
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
63.6%

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